molecular formula C14H10Cl2N2O4 B14616249 N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide CAS No. 60962-99-4

N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide

Katalognummer: B14616249
CAS-Nummer: 60962-99-4
Molekulargewicht: 341.1 g/mol
InChI-Schlüssel: BCXCCZIBKNWFBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide typically involves the reaction of 2,6-dichloro-4-nitrophenol with 4-aminophenyl acetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism by which N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

60962-99-4

Molekularformel

C14H10Cl2N2O4

Molekulargewicht

341.1 g/mol

IUPAC-Name

N-[4-(2,6-dichloro-4-nitrophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H10Cl2N2O4/c1-8(19)17-9-2-4-11(5-3-9)22-14-12(15)6-10(18(20)21)7-13(14)16/h2-7H,1H3,(H,17,19)

InChI-Schlüssel

BCXCCZIBKNWFBJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.